molecular formula C7H8N2O2 B1617908 2-Methoxypyridine-3-carboxamide CAS No. 7145-28-0

2-Methoxypyridine-3-carboxamide

Cat. No.: B1617908
CAS No.: 7145-28-0
M. Wt: 152.15 g/mol
InChI Key: YNJXVWIPWJKJJD-UHFFFAOYSA-N
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Description

2-Methoxypyridine-3-carboxamide is an organic compound belonging to the pyridine family It is characterized by a methoxy group attached to the second carbon and a carboxamide group attached to the third carbon of the pyridine ring

Biochemical Analysis

Cellular Effects

It is known that related pyridone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Methoxypyridine-3-carboxamide on these processes are not currently known.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that related pyridone derivatives are involved in various metabolic pathways , but the specific enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels, are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 2-methoxypyridine with carbon dioxide in the presence of a base such as potassium carbonate can yield 2-Methoxypyridine-3-carboxylic acid, which can then be converted to the carboxamide via amidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methoxypyridine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-3-carboxylic acid
  • 2-Methoxypyridine-4-carboxamide
  • 2-Methoxypyridine-3-carboxaldehyde

Comparison

2-Methoxypyridine-3-carboxamide is unique due to its specific functional groups and their positions on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methoxy group at the second position and the carboxamide group at the third position can influence its reactivity and interaction with biological targets differently than similar compounds with variations in functional groups or their positions .

Properties

IUPAC Name

2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXVWIPWJKJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291217
Record name 2-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-28-0
Record name NSC74202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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